molecular formula C7H5N3O2 B1313946 Imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 64951-11-7

Imidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B1313946
CAS RN: 64951-11-7
M. Wt: 163.13 g/mol
InChI Key: HZXJBCVANGLSGC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound . It’s an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A simple method has been reported for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles and 1,2,4-triazolo[4,3-a]pyrimidines derivatives via three-component one-pot condensation of various aromatic aldehydes, malononitrile, and 2-aminobenzimidazole or 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidine-3-carboxylic acid is represented by the empirical formula C7H5N3O2 and has a molecular weight of 163.13 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

  • Antituberculosis Agents

    • Field: Medicinal Chemistry
    • Application: Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results: The World Health Organization has taken the initiative to develop new TB drugs using this compound .
  • Synthesis Using Gold Nanoparticles

    • Field: Green Chemistry
    • Application: A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently .
    • Method: A feasible green chemistry approach for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines .
    • Results: This method provides a greener protocol for the synthesis of highly functionalized motifs with medicinal value .
  • Corrosion Inhibitor

    • Field: Material Science
    • Application: Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
    • Method: It has heterocyclic groups such as imidazole and pyrimidine .
    • Results: Effective in protecting steel from environmental corrosion .

Safety And Hazards

While specific safety and hazards data for Imidazo[1,2-a]pyrimidine-3-carboxylic acid is not available in the retrieved papers, general precautions include avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future research may focus on the development of new chemosynthetic strategies and drug development .

properties

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXJBCVANGLSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495498
Record name Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine-3-carboxylic acid

CAS RN

64951-11-7
Record name Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrimidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
PP Warekar, PT Patil, KT Patil, DK Jamale… - Synthetic …, 2016 - Taylor & Francis
An ecofriendly route has been investigated for the synthesis of 4-(4-nitro-phenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives by …
Number of citations: 13 www.tandfonline.com
EE Zadeh, R Vahabpour, AD Beirami… - Medicinal …, 2021 - ingentaconnect.com
Background: HIV-1 integrase (IN) has been considered as an important target for the development of novel anti-HIV-1 drugs. Objective: The aim of this study was to design novel groups …
Number of citations: 2 www.ingentaconnect.com
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide (1) was recently identified as a full antagonist of the androgen …
Number of citations: 79 pubs.acs.org
GC Moraski, AG Oliver, LD Markley, S Cho… - Bioorganic & medicinal …, 2014 - Elsevier
A set of 5,6-fused bicyclic heteroaromatic scaffolds were investigated for their in vitro anti-tubercular activity versus replicating and non-replicating strains of Mycobacterium tuberculosis (…
Number of citations: 47 www.sciencedirect.com
L Wu, F Yan, C Yang - Bulletin of the Chemical Society of Ethiopia, 2010 - ajol.info
A simple and efficient synthesis of benzo [4, 5] imidazo [1, 2-a] pyrimidine derivatives has been accomplished by the reaction of 2-aminobenzimidazole, aldehydes and β-dicarbonyl …
Number of citations: 27 www.ajol.info
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
M Azzouzi, Z El Ouafi, O Azougagh, W Daoudi… - Journal of Molecular …, 2023 - Elsevier
In the present work, a new series of imidazo[1,2-a]pyrimidine Schiff base derivatives have been obtained using an easy and conventional synthetic route. The synthesized compounds …
Number of citations: 1 www.sciencedirect.com
RZ KOBAK, B Akkurt - Journal of the Turkish Chemical Society …, 2022 - dergipark.org.tr
This work covers the selected synthetic papers of imidazo[1,2-a]pyrimidine and its derivatives between the years 2000 and 2021. Synthesis of the heterocyclic moiety, application of this …
Number of citations: 1 dergipark.org.tr
S Gadde, A Kleynhans, JK Holien, M Bhadbhade… - Bioorganic …, 2023 - Elsevier
The MYCN oncogene and histone deacetylases (HDACs) are key driver genes in the childhood cancer, neuroblastoma. We recently described a novel pyridobenzimidazole analogue, …
Number of citations: 1 www.sciencedirect.com
C Yao, S Lei, C Wang, T Li, C Yu… - Journal of Heterocyclic …, 2010 - Wiley Online Library
A green and simple synthesis of 4‐ayrl‐3,4‐dihydro‐1H‐pyrimido[1,2‐a]benzimidazole derivatives was accomplished in excellent yields via the reaction of aryl aldehyde, 1,3‐…
Number of citations: 55 onlinelibrary.wiley.com

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